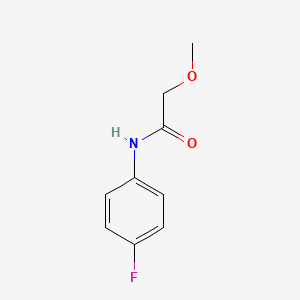
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea is an organic compound that features a fluorinated phenyl ring and a piperidine moiety connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea typically involves the reaction of 3-fluoroaniline with 4-piperidone under suitable conditions to form the desired urea derivative. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene to facilitate the formation of the urea bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and may require heating to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
科学研究应用
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The piperidine moiety may contribute to the compound’s overall pharmacokinetic properties, such as its solubility and metabolic stability. The urea linkage plays a crucial role in maintaining the structural integrity of the molecule and facilitating its interactions with biological macromolecules.
相似化合物的比较
1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(piperidin-4-yl)urea: This compound features a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(3-Methylphenyl)-3-(piperidin-4-yl)urea: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and metabolic profile.
1-(3-Trifluoromethylphenyl)-3-(piperidin-4-yl)urea: The trifluoromethyl group can significantly alter the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXUGBUPWVDMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
![2-[[(5-methyl-3-pyridinyl)amino]methyl]Phenol](/img/structure/B7549190.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-tetrahydro-2-furanylmethylamine](/img/structure/B7549192.png)
![2-Cyclopropyl-N-[(pyridin-4-YL)methyl]-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine](/img/structure/B7549196.png)
![5-[1-(4-methoxybenzyl)-1H-pyrrol-2-yl]-3-(4-pyridyl)-1,2,4-oxadiazole](/img/structure/B7549203.png)
![3-[(2-Ethyl-1H-imidazol-1-YL)methyl]-5-(thiophen-2-YL)-1,2,4-oxadiazole](/img/structure/B7549216.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7549218.png)
![(5-chloro-2-methoxyphenyl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549236.png)
![4-methyl-8-[(5-methyl-2-furyl)methyl]-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B7549238.png)
![N-(1H-1,3-Benzodiazol-2-YL)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B7549252.png)
![N-cyclooctyl-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B7549266.png)
![N-(4-ethoxyphenyl)-4-(2-pyridyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B7549267.png)

![3-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B7549274.png)
